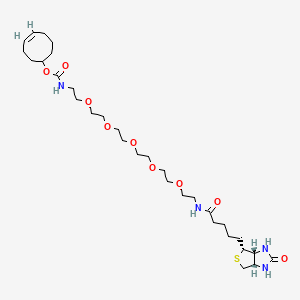

TCO-PEG5-Biotin

Description

TCO-PEG5-Biotin is a trifunctional molecule comprising three key components:

- Trans-cyclooctene (TCO): A strained alkene that undergoes rapid bioorthogonal "click" chemistry with tetrazine derivatives via the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is highly specific and proceeds efficiently under physiological conditions .

- PEG5 (pentaethylene glycol): A hydrophilic spacer with five ethylene glycol units. PEG5 enhances water solubility, reduces nonspecific binding, and provides spatial separation to minimize steric hindrance during bioconjugation .

- Biotin: A vitamin derivative with high affinity (Kd ≈ 10⁻¹⁵ M) for streptavidin/avidin. This enables downstream applications in detection, purification, and targeting .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N4O9S/c36-28(11-7-6-10-27-29-26(24-45-27)34-30(37)35-29)32-12-14-39-16-18-41-20-22-43-23-21-42-19-17-40-15-13-33-31(38)44-25-8-4-2-1-3-5-9-25/h1-2,25-27,29H,3-24H2,(H,32,36)(H,33,38)(H2,34,35,37)/b2-1+/t25?,26-,27-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUPTPBVNQPAAA-QGKXZGMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N4O9S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

TCO-PEG4-Biotin

- Structure : TCO + PEG4 (tetraethylene glycol) + Biotin.

- Key Differences: PEG Length: PEG4 (4 units) vs. PEG5 (5 units). PEG5 offers greater flexibility and solubility (614.8 Da vs. 658.85 Da) . Applications: Both used in bioorthogonal labeling, but PEG5 is preferred for larger targets (e.g., antibodies) .

Biotin-PEG5-Amine

- Structure : Biotin + PEG5 + Primary amine (-NH₂).

- Key Differences :

Tetrazine-PEG4-Biotin

- Structure : Tetrazine + PEG4 + Biotin.

- Key Differences :

DBCO-PEG4-Biotin

- Structure : Dibenzocyclooctyne (DBCO) + PEG4 + Biotin.

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Table 2: Reaction Kinetics and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.